(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
Description
(2E)-3-(Dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a planar α,β-unsaturated ketone backbone. Its molecular formula is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol. The compound features a dimethylamino group (-N(CH₃)₂) at the β-position and a 2-fluorophenyl substituent at the α-position in the E-configuration. It is synthesized via a Claisen-Schmidt condensation, yielding a yellow oil with distinct spectroscopic properties:
- ¹H NMR (CDCl₃): δ 2.92 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃), 5.65 (d, J = 12.4 Hz, 1H, enone CH), 7.06–7.72 (aromatic protons) .
- MS (ESI): [M+H]⁺ = 194.1 .
The dimethylamino group enhances electron donation, while the 2-fluorophenyl moiety introduces steric and electronic effects, influencing reactivity and applications.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIYFDMXXQURKM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one typically involves the reaction of 2-fluorobenzaldehyde with dimethylamine and an appropriate base under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired propenone structure. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or saturated ketones. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. For example, its dimethylamino group may interact with amino acid residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorophenyl Derivatives
(a) Positional Isomers
- (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one ():
- (2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one ():
Key Insight : Fluorine position modulates electronic properties (e.g., 2-fluorophenyl induces greater steric hindrance than 4-fluorophenyl), affecting biological activity and material applications.
(b) Phenoxy-Substituted Analogs
- Used in optoelectronic materials due to extended conjugation .
Heterocyclic and Functionalized Derivatives
(a) Chloroquinoline-Containing Chalcones
- (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): The chloroquinoline moiety confers antimalarial activity (IC₅₀ < 1 µM). Structural complexity increases binding affinity to Plasmodium targets .
(b) Nitro and Methoxy Derivatives
Physicochemical and Spectral Comparisons
| Property | Target Compound | (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)-... | (2E)-3-(4-(Dimethylamino)phenyl)-1-(3-nitrophenyl)-... |
|---|---|---|---|
| Molecular Weight | 193.22 g/mol | 270.29 g/mol | 280.30 g/mol |
| Melting Point | Oil | 169–171°C | 166–168°C |
| ¹H NMR (Key Peaks) | δ 7.72 (d, J = 12.2 Hz) | δ 10.2 (s, OH) | δ 8.45 (s, NO₂) |
| Bioactivity | N/A | Antibacterial | NLO applications |
Biological Activity
(2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one, commonly referred to as a dimethylamino chalcone, is a compound of significant interest due to its diverse biological activities. This article explores its chemical structure, synthesis methods, and the biological activities it exhibits, particularly focusing on its potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the condensation of dimethylamine with appropriate aromatic aldehydes under acidic conditions. Various methods have been reported, including the use of solvents such as toluene and dimethylformamide (DMF). A common approach includes:
- Reactants : Dimethylamine, 2-fluorobenzaldehyde, and a suitable base.
- Conditions : The reaction is usually conducted at elevated temperatures with continuous stirring.
- Purification : The product is purified through column chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7). The compound has been observed to disrupt tubulin assembly, which is crucial for cell division.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Tubulin destabilization |
| A549 | 4.5 | Apoptosis induction |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on several enzymes related to neurodegenerative diseases:
-
Monoamine Oxidase (MAO) : It exhibits selective inhibition against MAO-B with an IC value indicating strong potential for treating Parkinson's disease.
Enzyme IC (µM) Selectivity Index MAO-A >50 Low MAO-B 0.71 High - Acetylcholinesterase (AChE) : The compound also shows activity against AChE, which is relevant for Alzheimer's disease treatment.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes.
Case Studies
In a recent study published in MDPI, researchers synthesized a series of chalcone derivatives, including this compound, and evaluated their biological activities. The study found that the presence of electron-withdrawing groups like fluorine significantly enhanced the inhibitory effects against MAO-B and AChE compared to other derivatives without such substitutions .
Q & A
Q. What are the optimal synthetic routes for (2E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one, and how can reaction conditions be standardized?
The compound is synthesized via the Claisen-Schmidt condensation. A typical procedure involves reacting 2-fluoroacetophenone (1 mol) with dimethylaminoacetaldehyde (1 mol) in ethanol with KOH (20% w/v) as a base at 0–50°C for 2–4 hours . Recrystallization in ethanol yields pure crystals. Key parameters include maintaining pH >12 and controlling reaction temperature to minimize side products like Z-isomers. Yield optimization requires stoichiometric precision and inert atmosphere conditions .
Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?
The E-configuration is validated using single-crystal X-ray diffraction (XRD), which reveals bond lengths (C1–C2 ≈ 1.46 Å; C2–C3 ≈ 1.34 Å) and dihedral angles (~175°) . Complementary techniques include UV-Vis spectroscopy (λmax ~350 nm for E-isomer) and ¹H NMR (coupling constant Jₐ,ᵦ ≈ 16 Hz for trans protons) .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- FT-IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹ .
- ¹H/¹³C NMR : Dimethylamino protons appear as a singlet (~δ 2.8 ppm), while aromatic protons show splitting patterns consistent with 2-fluorophenyl substitution .
- HR-MS : Molecular ion peak at m/z 235.110 (calc. 235.107) .
Advanced Research Questions
Q. How do computational methods like DFT align with experimental data for electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts HOMO-LUMO energy gaps (~4.2 eV), ionization potential (~8.5 eV), and electrophilicity index (~1.8 eV), correlating with UV-Vis and cyclic voltammetry results . Discrepancies <5% are attributed to solvent effects in experimental setups .
Q. What strategies resolve contradictions between theoretical and experimental vibrational spectra?
Scaling factors (e.g., 0.961 for B3LYP) adjust DFT-calculated frequencies to match FT-IR peaks. For example, the C=O stretch discrepancy (~30 cm⁻¹) is mitigated by incorporating anharmonic corrections and solvent (ethanol) polarization effects in simulations .
Q. How do substituents (e.g., 2-fluorophenyl, dimethylamino) influence nonlinear optical (NLO) properties?
The electron-withdrawing 2-fluorophenyl and electron-donating dimethylamino groups create a push-pull system, enhancing hyperpolarizability (β ≈ 12.4 × 10⁻³⁰ esu). Second-harmonic generation (SHG) efficiency, measured via Kurtz-Perry powder method, is 1.8× urea, making it a candidate for NLO materials .
Q. What mechanistic insights explain moderate antimicrobial activity in biological assays?
In vitro studies against B. subtilis and E. coli (MIC ~50–75 µg/mL) suggest membrane disruption via carbonyl group interactions with lipid bilayers. Molecular docking reveals binding to E. coli DNA gyrase (ΔG ≈ −7.2 kcal/mol), though steric hindrance from the dimethylamino group reduces efficacy compared to fluoroquinolones .
Methodological Guidance
Q. Table 1: Key Crystallographic Data for Structural Confirmation
| Parameter | Experimental (XRD) | DFT |
|---|---|---|
| C1–C2 Bond Length | 1.46 Å | 1.44 Å |
| C2–C3 Bond Length | 1.34 Å | 1.36 Å |
| Dihedral Angle | 175.2° | 178.5° |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
